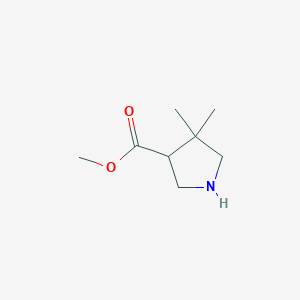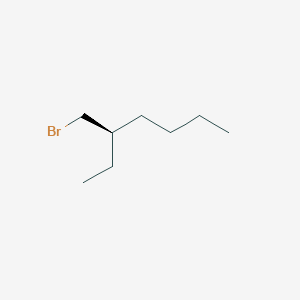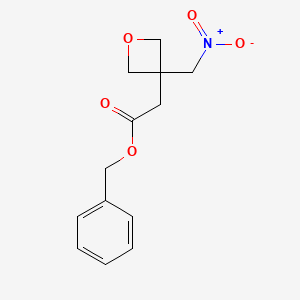
2-氨基-2-(4-氟-3-(三氟甲基)苯基)乙醇盐酸盐
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2-(4-aminophenyl) ethanol is achieved through a four-step process starting from β-phenylethanol, involving esterification, nitration, hydrolysis, and reduction, with a total yield of 66.4% and a high purity level as confirmed by HPLC and GC-MS . Similarly, the synthesis of 2-(2,5-diamino phenyl)ethanol involves nitration, reduction, and ammonolysis steps, with an overall yield improvement compared to literature methods . These processes indicate that the synthesis of complex aminophenyl ethanol derivatives can be optimized for better yields and purity.
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using various analytical techniques such as HPLC-MS, 1H-NMR, and GC-MS. For example, the structure of 2-(2,5-diamino phenyl)ethanol was determined using HPLC-MS and 1H-NMR, ensuring the correct synthesis of the target molecule . These techniques are crucial for verifying the molecular structure of intermediates and final products in synthetic chemistry.
Chemical Reactions Analysis
The papers describe several chemical reactions that are key to the synthesis of related compounds. Nitration, a common step in these syntheses, is used to introduce nitro groups into aromatic compounds . Reduction reactions are employed to convert nitro groups to amino groups, which is a critical transformation in the synthesis of aminophenyl ethanol derivatives . Ammonolysis is another reaction used to introduce amino functionalities . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride are not directly reported, the properties of similar compounds can provide insights. The purity of these compounds is often assessed using HPLC, and their melting points are determined to confirm their identity . The presence of fluorine and trifluoromethyl groups in these molecules suggests that they would exhibit unique physical and chemical properties, such as increased lipophilicity and potential metabolic stability, which are desirable in drug development.
科学研究应用
蛋白质设计中的氟
氟化分子,如2-氨基-2-(4-氟-3-(三氟甲基)苯基)乙醇盐酸盐,大多是合成的,并表现出独特的物理化学性质,如化学惰性、热稳定性和相分离倾向。这些分子正在被设计到蛋白质中以创造新的化学和生物学特性。将疏水性氨基酸的氟化类似物掺入蛋白质中,可以增强其对化学和热变性的稳定性,同时保留结构和生物活性。这一应用很有前景,但合成含有特定氟化残基的大蛋白质仍然存在挑战,尽管生物合成方法正在扩大氟化氨基酸在蛋白质设计中的用途(Buer和Marsh,2012)。
药物合成中的氟化
该化合物作为合成非甾体抗炎物质氟比洛芬的关键中间体。已经使用了涉及重氮化和偶联反应的方法,但是由于分解产物和对经济高效、环境友好的方法的需求,出现了挑战。正在开发改进的合成方法以克服这些限制并促进大规模生产(Qiu等人,2009)。
绿色化学中的氟化
含氟官能团在设计药物、农用化学品和功能材料中至关重要,因为它们对分子的性质有独特的影响。开发用于将氟化或氟烷基化基团环保且高效地掺入目标分子的方法正引起关注。水性氟烷基化的最新进展突出了水作为溶剂或反应物的作用,强调了该领域绿色化学的潜力(Song等人,2018)。
在抗结核药物设计中的应用
氟化化合物中的三氟甲基(-CF3)取代基在抗结核药物设计中起着至关重要的作用。它已被用于调节抗结核剂的药效学和药代动力学行为,表明该基团的掺入可以提高效力,并有助于更好地理解三氟甲基基团在类药性和抗结核活性中的作用(Thomas,1969)。
分析探针中的氟化
氟化化合物被用作分析探针,例如荧光胺,它已被广泛用于测定含有氨基的化合物。荧光胺的优点在于它及其水解产物是非荧光的,这比其他试剂具有明显的优势。可以通过选择合适的溶剂或添加表面活性剂来提高试剂的灵敏度(Derayea和Samir,2020)。
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
作用机制
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s suggested that the -cf3 group plays a crucial role in enhancing the potency of the drug by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Result of Action
It’s suggested that the compound may exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
属性
IUPAC Name |
2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWVMMHOMJZAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)C(F)(F)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394820-12-2 | |
| Record name | Benzeneethanol, β-amino-4-fluoro-3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394820-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[[4-(4-Hydroxy-3-propan-2-ylphenoxy)-3,5-diiodophenyl]methyl]imidazolidine-2,4-dione](/img/structure/B3027734.png)



![1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3027742.png)








